Cas no 1243358-85-1 (2-Cyclopropoxy-5-formylbenzonitrile)
2-Cyclopropoxy-5-formylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-CYCLOPROPOXY-5-FORMYLBENZONITRILE
- MB67764
- Benzonitrile, 2-(cyclopropyloxy)-5-formyl-
- 2-Cyclopropoxy-5-formylbenzonitrile
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- Inchi: 1S/C11H9NO2/c12-6-9-5-8(7-13)1-4-11(9)14-10-2-3-10/h1,4-5,7,10H,2-3H2
- InChI Key: JYUSIEVAIFJAOL-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C=O)=CC=1C#N)C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 264
- XLogP3: 1.6
- Topological Polar Surface Area: 50.1
2-Cyclopropoxy-5-formylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1191445-1g |
2-Cyclopropoxy-5-formylbenzonitrile |
1243358-85-1 | 98% | 1g |
¥15015.00 | 2024-08-09 | |
| Chemenu | CM556413-1g |
2-Cyclopropoxy-5-formylbenzonitrile |
1243358-85-1 | 95%+ | 1g |
$1540 | 2023-03-19 |
2-Cyclopropoxy-5-formylbenzonitrile Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 2-Cyclopropoxy-5-formylbenzonitrile
Introduction to 2-Cyclopropoxy-5-formylbenzonitrile (CAS No: 1243358-85-1)
2-Cyclopropoxy-5-formylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1243358-85-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of benzonitrile derivatives, characterized by the presence of a nitrile group (-CN) and an aldehyde functionality (-CHO) at specific positions on the benzene ring. The cyclopropoxy substituent at the second position adds a unique structural motif that influences its reactivity and potential applications.
The synthesis and application of 2-Cyclopropoxy-5-formylbenzonitrile are deeply rooted in modern chemical methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic substitution processes. These synthetic strategies have enabled the efficient preparation of complex derivatives, which are being explored for their biological activity. The formylbenzonitrile core is particularly valuable in medicinal chemistry due to its ability to participate in various transformations, such as condensation reactions with amines to form Schiff bases or further functionalization into heterocyclic systems.
Recent advancements in the field have highlighted the potential of 2-Cyclopropoxy-5-formylbenzonitrile as a key intermediate in the development of novel therapeutic agents. For instance, studies have demonstrated its utility in generating derivatives with antimicrobial and anti-inflammatory properties. The cyclopropoxy group, known for its stability and resistance to metabolic degradation, enhances the bioavailability of these compounds, making them promising candidates for drug development.
In addition to pharmaceutical applications, 2-Cyclopropoxy-5-formylbenzonitrile has shown promise in agrochemical research. Researchers have been investigating its derivatives as potential herbicides and fungicides, leveraging the inherent reactivity of the formylbenzonitrile moiety to interact with biological targets in pests and pathogens. This dual functionality makes it an attractive scaffold for designing molecules with broad-spectrum activity.
The structural features of 2-Cyclopropoxy-5-formylbenzonitrile also make it a valuable tool in material science. Its ability to form stable complexes with metals and other organic molecules has been explored in the development of coordination polymers and supramolecular assemblies. These materials exhibit unique properties that could be exploited in catalysis, sensors, and other advanced technological applications.
From a computational chemistry perspective, the reactivity and electronic properties of 2-Cyclopropoxy-5-formylbenzonitrile have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These simulations have provided insights into how modifications at the cyclopropoxy and formylbenzonitrile positions can modulate the compound's interactions with biological targets. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling researchers to predict binding affinities and optimize molecular structures before experimental synthesis.
The growing interest in 2-Cyclopropoxy-5-formylbenzonitrile is also reflected in its increasing production scale and commercial availability. Specialty chemical companies now offer high-purity grades of this compound, catering to both academic research laboratories and industrial R&D teams. This accessibility has facilitated a wave of new investigations into its derivatives, further expanding its potential applications.
In conclusion, 2-Cyclopropoxy-5-formylbenzonitrile (CAS No: 1243358-85-1) represents a versatile and multifunctional compound with significant implications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features—particularly the combination of the cyclopropoxy group and the formylbenzonitrile core—make it a rich scaffold for innovation. As research continues to uncover new synthetic pathways and applications, this compound is poised to play an increasingly important role in addressing global challenges in health and sustainability.
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